molecular formula C11H13NO2 B103392 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 16655-71-3

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No. B103392
CAS RN: 16655-71-3
M. Wt: 191.23 g/mol
InChI Key: GUDHMDVRURNAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as homocysteine thiolactone (HTL), is a cyclic derivative of homocysteine. It is a sulfur-containing amino acid that is involved in several biological processes. HTL is synthesized by the activation of homocysteine to form the thiolactone ring.

Mechanism of Action

HTL is involved in several biological processes through its ability to modify proteins and DNA. It can form adducts with proteins, which can alter their function and stability. HTL can also induce DNA damage, which can lead to mutations and cell death. The exact mechanism of action of HTL is not fully understood, but it is thought to involve the formation of reactive intermediates that can interact with cellular components.
Biochemical and Physiological Effects
HTL has several biochemical and physiological effects. It is involved in the regulation of cellular signaling pathways, such as the ERK and JNK pathways. HTL can also induce oxidative stress, which can lead to cellular damage and apoptosis. HTL has been shown to have an effect on the immune system, by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

HTL has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. HTL can be used as a tool to study protein modification and DNA damage in vitro. However, there are also limitations to the use of HTL in lab experiments. It can be difficult to obtain large quantities of HTL, and its reactivity can make it difficult to work with.

Future Directions

There are several future directions for the study of HTL. One area of research is the role of HTL in disease. HTL has been implicated in several diseases, including cardiovascular disease, Alzheimer's disease, and cancer. Understanding the role of HTL in these diseases could lead to the development of new therapies. Another area of research is the development of new methods for synthesizing and purifying HTL. This could make it easier to obtain large quantities of HTL for research purposes. Finally, the development of new tools for studying the mechanism of action of HTL could lead to a better understanding of its biological functions.

Synthesis Methods

HTL is synthesized by the activation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid to form the thiolactone ring. The reaction is catalyzed by the enzyme this compound thiolactonase (HTase). HTase is present in most tissues and is responsible for the hydrolysis of HTL to this compound. The synthesis of HTL is an important step in the metabolism of this compound.

Scientific Research Applications

HTL has been extensively studied in the field of biochemistry and molecular biology. It has been shown to have several important biological functions, including protein modification, DNA damage, and immune system regulation. HTL is also involved in the regulation of cellular signaling pathways, such as the ERK and JNK pathways. HTL has been used as a tool to study protein modification and DNA damage in vitro.

properties

IUPAC Name

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDHMDVRURNAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937215
Record name Amino(2,3-dihydro-1H-inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16655-90-6, 16655-71-3
Record name α-Amino-2,3-dihydro-1H-indene-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16655-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Indanyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016655713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(2,3-dihydro-1H-inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene-2-acetic acid, α-amino-2,3-dihydro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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